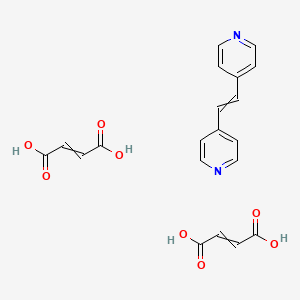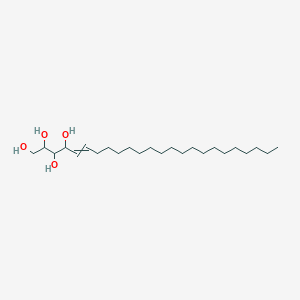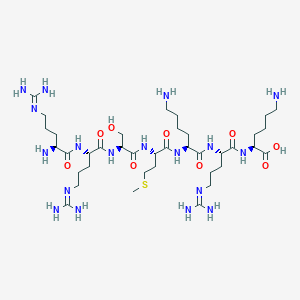
N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-methionyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-methionyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine is a complex peptide compound It is characterized by multiple diaminomethylidene groups attached to L-ornithyl residues, along with other amino acids such as L-serine, L-methionine, and L-lysine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N5-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-methionyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The diaminomethylidene groups are introduced through specific protecting group strategies and deprotection steps.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process would include rigorous purification steps, such as high-performance liquid chromatography (HPLC), to isolate the desired peptide from by-products and impurities.
化学反応の分析
Types of Reactions
N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-methionyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: The diaminomethylidene groups can be reduced to yield corresponding amines.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H~2~O~2~) or performic acid can be used under mild conditions.
Reduction: Sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) can be employed.
Substitution: Various reagents, such as acyl chlorides or alkyl halides, can be used in the presence of suitable catalysts.
Major Products
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Corresponding amines from diaminomethylidene groups.
Substitution: Modified peptides with altered functional groups.
科学的研究の応用
N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-methionyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Explored for potential therapeutic applications, such as enzyme inhibitors or antimicrobial agents.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
作用機序
The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-methionyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine involves its interaction with specific molecular targets and pathways. The diaminomethylidene groups can form hydrogen bonds and electrostatic interactions with target proteins, potentially inhibiting their activity. The peptide backbone can also interact with cellular receptors, modulating signal transduction pathways.
類似化合物との比較
Similar Compounds
- N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan
- Threonyllysylprolyl-N~5~-(diaminomethylidene)ornithine
- N~5~-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-leucyl-L-prolyl-L-valine
Uniqueness
N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-methionyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine is unique due to its specific sequence of amino acids and the presence of multiple diaminomethylidene groups. These structural features confer distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
209725-68-8 |
|---|---|
分子式 |
C38H76N18O9S |
分子量 |
961.2 g/mol |
IUPAC名 |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C38H76N18O9S/c1-66-20-14-26(54-34(63)28(21-57)56-32(61)24(12-7-18-49-37(44)45)51-29(58)22(41)9-6-17-48-36(42)43)33(62)52-23(10-2-4-15-39)30(59)53-25(13-8-19-50-38(46)47)31(60)55-27(35(64)65)11-3-5-16-40/h22-28,57H,2-21,39-41H2,1H3,(H,51,58)(H,52,62)(H,53,59)(H,54,63)(H,55,60)(H,56,61)(H,64,65)(H4,42,43,48)(H4,44,45,49)(H4,46,47,50)/t22-,23-,24-,25-,26-,27-,28-/m0/s1 |
InChIキー |
WUYXRBDPJKEDIU-RMIXPHLWSA-N |
異性体SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N |
正規SMILES |
CSCCC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Hydroxyethyl)amino]-N-methylbenzamide](/img/structure/B14247448.png)
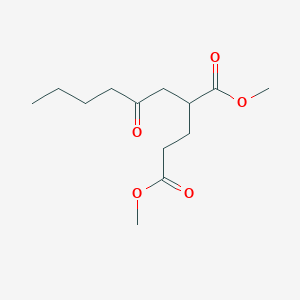
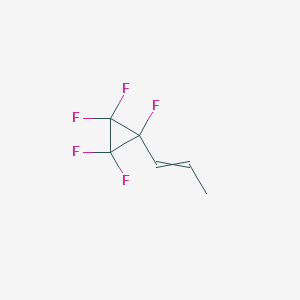
![2-[(tert-Butylamino)methyl]-1,1,1,3,3,3-hexafluoropropan-2-ol](/img/structure/B14247464.png)
![[2,5-Bis(2,2-diphenylethenyl)-1,4-phenylene]dimethanol](/img/structure/B14247472.png)
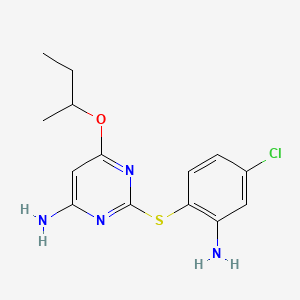
![4-Isothiazolecarbonitrile, 3-(methylthio)-5-[4-(2-phenylethoxy)phenyl]-](/img/structure/B14247485.png)
![2-[(4-chlorophenyl)sulfonylamino]-N-[(2,4-dichlorophenyl)methylideneamino]benzamide](/img/structure/B14247488.png)

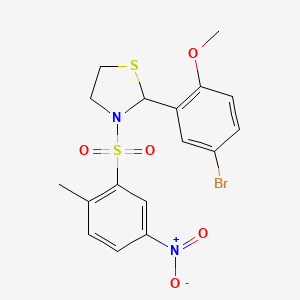
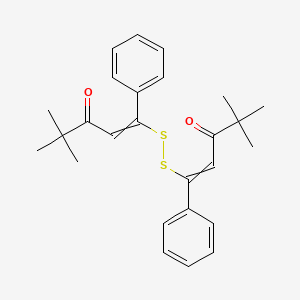
![3-Buten-2-one, 3-[(4-bromophenyl)hydroxymethyl]-](/img/structure/B14247511.png)
